Tris-NTA per-Tert-butyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris-NTA per-Tert-butyl Ester typically involves the esterification of nitrilotriacetic acid (NTA) with tert-butyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Tris-NTA per-Tert-butyl Ester undergoes various chemical reactions, including:
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Tris-NTA per-Tert-butyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Tris-NTA per-Tert-butyl Ester involves its ability to chelate metal ions, particularly nickel ions. This chelation forms a stable complex that can bind to histidine-tagged proteins, facilitating their purification and analysis . The molecular targets include proteins with histidine tags, and the pathways involved are primarily related to metal ion coordination and protein binding .
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic Acid (NTA): The parent compound of Tris-NTA per-Tert-butyl Ester, used in similar applications but lacks the ester groups.
Ethylenediaminetetraacetic Acid (EDTA): Another chelating agent with broader metal ion binding capabilities but different structural properties.
Diethylenetriaminepentaacetic Acid (DTPA): Similar to EDTA but with additional binding sites for metal ions.
Uniqueness
This compound is unique due to its specific binding affinity for histidine-tagged proteins and its stability under various conditions. The presence of tert-butyl ester groups enhances its solubility and makes it more versatile in different research applications .
Properties
CAS No. |
862778-57-2 |
---|---|
Molecular Formula |
C84H148N8O24 |
Molecular Weight |
1654.14 |
IUPAC Name |
tert-butyl (2S)-5-[4,8-bis[(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106)/t58-,59-,60-/m0/s1 |
InChI Key |
ZKMCGMDLFWZTEK-RATTXREYSA-N |
SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Synonyms |
(α1S,α4S,α8S)-α1,α4,α8-tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-11-[6-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxohexyl]-δ1,δ4,δ8-trioxo-1,4,8,11-Tetraazacyclotetradecane-1,4,8-tripentanoic Acid α1,α4,α8-Tris(1,1-dimethylethyl) Ester |
Origin of Product |
United States |
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